molecular formula C15H24N2O3 B2466874 Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate CAS No. 1260804-84-9

Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate

Cat. No. B2466874
CAS RN: 1260804-84-9
M. Wt: 280.368
InChI Key: WFPVMLZXOIGXFA-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate, also known as BM212, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BM212 belongs to the class of carbamate compounds and has shown promising results in various pre-clinical studies.

Mechanism of Action

The mechanism of action of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate involves the inhibition of acetylcholinesterase and butyrylcholinesterase, which are key enzymes involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate increases the concentration of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate has been shown to exhibit several biochemical and physiological effects in pre-clinical studies. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase. This makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate. One potential direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential applications of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate in vivo to determine its potential for clinical use.

Synthesis Methods

The synthesis of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate involves a multi-step process that starts with the reaction of 4-methylpyridine-2-carboxylic acid with tert-butyl N-(1-methoxypropan-2-yl)carbamate in the presence of a coupling agent. The resulting intermediate is then subjected to a series of reactions involving deprotection, cyclization, and carbamylation to yield the final product.

Scientific Research Applications

Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against several key enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and nicotinic acetylcholine receptors. These properties make Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate a promising candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-11-7-8-16-13(9-11)17(12(2)10-19-6)14(18)20-15(3,4)5/h7-9,12H,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPVMLZXOIGXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C(C)COC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91757082

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